
Diethyl (3,3-dimethoxypropyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (3,3-dimethoxypropyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate. This compound is characterized by the presence of two ethyl ester groups and a 3,3-dimethoxypropyl substituent on the central carbon atom. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl (3,3-dimethoxypropyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 3,3-dimethoxypropyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion of diethyl malonate, which then undergoes nucleophilic substitution with 3,3-dimethoxypropyl bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Diethyl (3,3-dimethoxypropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used to generate the enolate ion for alkylation reactions.
Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
科学研究应用
Diethyl (3,3-dimethoxypropyl)propanedioate has several applications in scientific research:
作用机制
The mechanism of action of diethyl (3,3-dimethoxypropyl)propanedioate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ions can undergo nucleophilic substitution, addition, and other reactions to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
相似化合物的比较
Diethyl (3,3-dimethoxypropyl)propanedioate can be compared with other similar compounds such as:
Diethyl Malonate: The parent compound, which lacks the 3,3-dimethoxypropyl substituent.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.
Methyl Malonate: A similar ester with methyl groups instead of ethyl groups.
The uniqueness of this compound lies in its specific substituent, which imparts distinct reactivity and properties compared to its analogs .
属性
CAS 编号 |
114567-13-4 |
|---|---|
分子式 |
C12H22O6 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
diethyl 2-(3,3-dimethoxypropyl)propanedioate |
InChI |
InChI=1S/C12H22O6/c1-5-17-11(13)9(12(14)18-6-2)7-8-10(15-3)16-4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
XFBYKGHAPAXGHU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC(OC)OC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


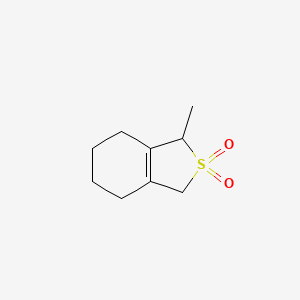

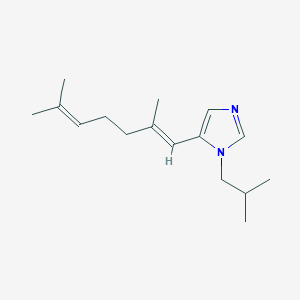
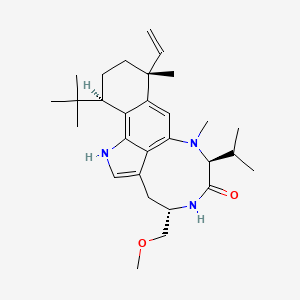
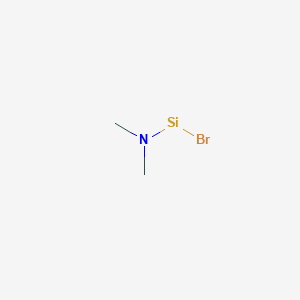
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

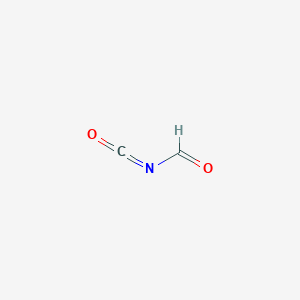
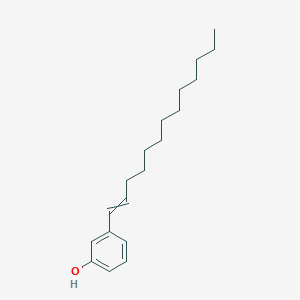
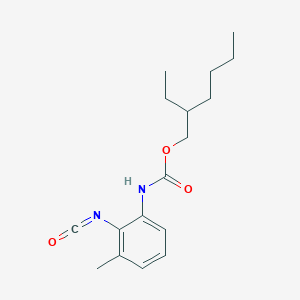
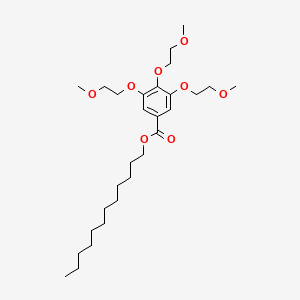
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
